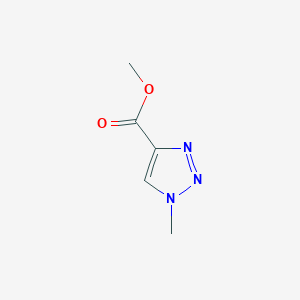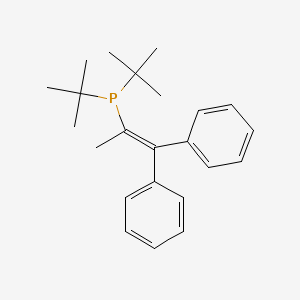
vBRIDP
概述
描述
The compound vBRIDP (Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine) is a phosphine ligand known for its high electron density on phosphorus and air stability due to its unique structure. It is widely used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are essential for constructing carbon-carbon and carbon-nitrogen bonds in various organic compounds .
科学研究应用
vBRIDP has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed coupling reactions to synthesize complex organic molecules.
Biology: this compound-catalyzed reactions are employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals
作用机制
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of vBRIDP involves the reaction of 1-methyl-2,2-diphenylethenyl chloride with di-tert-butylphosphine in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine ligand. The product is then purified by recrystallization to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in large reactors with precise control over temperature and pressure. The final product is subjected to rigorous quality control to ensure it meets the required specifications for use in various applications .
化学反应分析
Types of Reactions: vBRIDP undergoes several types of reactions, primarily in the context of palladium-catalyzed coupling reactions:
Oxidative Addition: The initial step in many coupling reactions where the palladium catalyst inserts into the carbon-halogen bond of an aryl halide.
Transmetalation: The transfer of an organic group from a boron, tin, or silicon reagent to the palladium center.
Reductive Elimination: The final step where the coupled product is released from the palladium catalyst.
Common Reagents and Conditions:
Reagents: Aryl halides, arylboronic acids, amines, and aryl ketones.
Conditions: Reactions are typically carried out in the presence of a palladium catalyst, base, and solvent under an inert atmosphere.
Major Products: The major products formed from these reactions include biaryl compounds, arylamines, and other substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
相似化合物的比较
- Tri-tert-butylphosphine
- Di-tert-butylphenylphosphine
- Di-tert-butyl(1-naphthyl)phosphine
Comparison: vBRIDP is unique among these compounds due to its high electron density and air stability. The bulky tert-butyl groups provide steric protection, making it more effective in stabilizing the palladium center and enhancing the reactivity of the catalyst. This results in higher yields and selectivity in coupling reactions compared to other phosphine ligands .
属性
IUPAC Name |
ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGZMOQFIMJEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475779 | |
| Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384842-25-5 | |
| Record name | Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384842-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
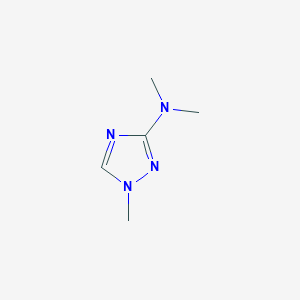
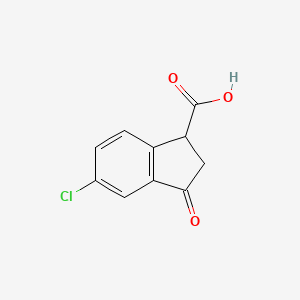
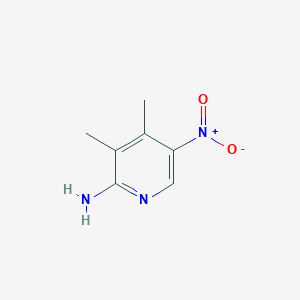


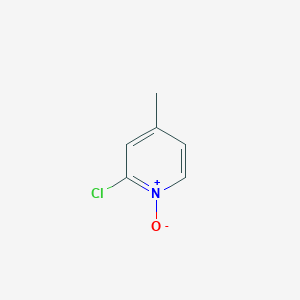

![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)




